molecular formula C13H15ClO3 B3021533 2'-Acetoxy-5-chlorovalerophenone CAS No. 1017060-87-5

2'-Acetoxy-5-chlorovalerophenone

Cat. No.: B3021533
CAS No.: 1017060-87-5
M. Wt: 254.71 g/mol
InChI Key: ZAWAIUHAXABLQL-UHFFFAOYSA-N
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Description

2’-Acetoxy-5-chlorovalerophenone is an organic compound with the molecular formula C13H15ClO3 It is characterized by the presence of an acetoxy group and a chlorinated valerophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Acetoxy-5-chlorovalerophenone typically involves the acetylation of 5-chlorovalerophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include a temperature range of 0-5°C to ensure controlled acetylation and to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 2’-Acetoxy-5-chlorovalerophenone can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: 2’-Acetoxy-5-chlorovalerophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetoxy or chloro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the acetoxy or chloro groups.

Scientific Research Applications

2’-Acetoxy-5-chlorovalerophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2’-Acetoxy-5-chlorovalerophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The chloro group can also interact with cellular components, leading to potential biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory responses.

Comparison with Similar Compounds

  • 2’-Acetoxy-4-chlorovalerophenone
  • 2’-Acetoxy-3-chlorovalerophenone
  • 2’-Acetoxy-5-bromovalerophenone

Comparison: 2’-Acetoxy-5-chlorovalerophenone is unique due to the specific positioning of the chloro and acetoxy groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical behaviors and biological effects, making it a compound of particular interest for further research.

Properties

IUPAC Name

[2-(5-chloropentanoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-10(15)17-13-8-3-2-6-11(13)12(16)7-4-5-9-14/h2-3,6,8H,4-5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWAIUHAXABLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645202
Record name 2-(5-Chloropentanoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-86-2
Record name 2-(5-Chloropentanoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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